molecular formula C11H8Cl2N2 B1467004 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine CAS No. 1412961-80-8

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine

Cat. No.: B1467004
CAS No.: 1412961-80-8
M. Wt: 239.1 g/mol
InChI Key: IVMFSRYPWZLGBS-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine is a halogenated pyrimidine derivative characterized by a chlorinated aromatic ring at position 6, a methyl group at position 2, and a chlorine atom at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and ability to engage in hydrogen bonding and π-π interactions .

Properties

IUPAC Name

4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N2/c1-7-14-10(6-11(13)15-7)8-3-2-4-9(12)5-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMFSRYPWZLGBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 4-chloro-6-(3-chlorophenyl)-2-methylpyrimidine typically involves:

  • Construction of the pyrimidine core with appropriate methyl and chloro substituents.
  • Introduction of the 3-chlorophenyl group at the 6-position.
  • Chlorination at the 4-position of the pyrimidine ring.

This process often requires multi-step synthesis, including diazotization, reduction, nucleophilic aromatic substitution, and acylation reactions under controlled conditions.

Preparation of Key Intermediates

A critical intermediate in the synthesis is 2-chloro-6-methylaniline, which can be prepared from 3-chloro-5-methyl-4-nitroaniline through a sequence of reactions involving diazotization, hypophosphorous acid reduction, and iron powder reduction. The conditions are carefully controlled to maintain selectivity and yield.

Step Reagents/Conditions Temperature (°C) Notes
Diazotization 3-chloro-5-methyl-4-nitroaniline, sulfuric acid, sodium nitrite, water 0 to 5 Molar ratio: 1 : (3-4) : (1.0-1.1)
Hypophosphorous acid reduction Hypophosphorous acid 0 to 5 Molar ratio: 1 : (6-7)
Iron powder reduction Iron powder 85 to 95 Molar ratio: 1 : (2.5-4.0), optimal 3.5

This method yields 2-chloro-6-methylaniline efficiently, which serves as a precursor for pyrimidine ring construction.

Construction of the Pyrimidine Ring

The pyrimidine ring with the 2-methyl and 6-(3-chlorophenyl) substituents can be synthesized via condensation reactions involving amidines or related precursors with chlorinated aromatic compounds. The 4-chloro substituent is introduced either during ring formation or via chlorination post-ring synthesis.

A representative method involves:

  • Reacting 2-chloro-6-methylaniline derivatives with appropriate reagents to form 4,6-dichloro-2-methylpyrimidine intermediates.
  • Substituting the 6-position chlorine with a 3-chlorophenyl group through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.

Specific Preparation Method from Patent CN102161660A

Although this patent primarily focuses on derivatives of 6-chloro-2-methylpyrimidine, it provides insight into the preparation of the pyrimidine core relevant to this compound.

Key points include:

  • Use of 4,6-dichloro-2-methylpyrimidine as a starting material.
  • Selective substitution at the 6-position with chlorophenyl groups.
  • Reaction conditions involving aprotic solvents such as dimethylformamide or tetrahydrofuran.
  • Use of bases like sodium hydride for activation.
  • Controlled temperature conditions to favor substitution at the 6-position without affecting the 4-chloro substituent.

This method emphasizes the importance of reaction selectivity and solvent choice to obtain high purity of the target compound.

Reaction Conditions and Optimization

Parameter Typical Range/Value Effect on Synthesis
Temperature 0–5 °C (diazotization), 85–95 °C (reduction) Controls reaction rate and selectivity
Solvent Water (diazotization), DMF, THF (substitution) Influences solubility and reaction kinetics
Molar Ratios Reactants to reagents as per stoichiometry Ensures complete conversion and minimizes side products
Catalysts/Reducing agents Iron powder, hypophosphorous acid Essential for reduction steps

Summary Table of Preparation Steps

Step No. Reaction Type Starting Material(s) Reagents/Conditions Product/Intermediate
1 Diazotization 3-chloro-5-methyl-4-nitroaniline H2SO4, NaNO2, water, 0-5 °C Diazonium salt intermediate
2 Reduction Diazonium salt intermediate Hypophosphorous acid, 0-5 °C 2-chloro-6-methylaniline
3 Further reduction 2-chloro-6-methylaniline Iron powder, 85-95 °C Purified 2-chloro-6-methylaniline
4 Pyrimidine ring formation 2-chloro-6-methylaniline and other precursors Condensation, chlorination 4,6-dichloro-2-methylpyrimidine
5 Aromatic substitution 4,6-dichloro-2-methylpyrimidine 3-chlorophenyl nucleophile, base, aprotic solvent This compound

Research Findings and Considerations

  • The diazotization and reduction steps are sensitive to temperature and reagent ratios, with low temperatures favoring high yields and purity.
  • The use of iron powder as a reducing agent provides a cost-effective and environmentally benign approach.
  • Selective substitution at the 6-position of the pyrimidine ring requires careful control of reaction conditions to avoid displacing the 4-chloro substituent.
  • Aprotic solvents such as dimethylformamide and tetrahydrofuran facilitate nucleophilic aromatic substitution by stabilizing intermediates.
  • The overall synthetic route is scalable and amenable to industrial production with optimization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino-substituted pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, depending on the target and pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table and analysis compare 4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine with key analogs, focusing on substituent effects, physicochemical properties, and biological activities.

Compound Name Substituents Key Properties/Activities Reference
This compound 2-CH₃, 4-Cl, 6-(3-Cl-C₆H₄) Hypothesized enhanced lipophilicity and steric bulk; potential antimicrobial activity (inferred from analogs)
4-Chloro-6-(3-fluorophenyl)pyrimidine 4-Cl, 6-(3-F-C₆H₄) Lower logP compared to chloro analogs; reduced steric hindrance due to smaller F atom
4-Chloro-6-isopropylpyrimidin-2-amine 2-NH₂, 4-Cl, 6-(CH(CH₃)₂) Higher solubility due to -NH₂; used in agrochemical intermediates
2,4-Dichloro-6-phenylpyrimidine 2-Cl, 4-Cl, 6-C₆H₅ High reactivity in nucleophilic substitution; scaffold for anticancer agents
YS-121 (2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic acid) 2-S-C₈H₁₅COOH, 4-Cl, 6-(2,3-Me₂-C₆H₃NH) PPARα/γ agonist (EC₅₀ = 1.0–3.6 µM); enhanced activity due to α-hexyl substitution
ND-7 (α-phenyl, Ar = 3-chlorophenyl) 3-Cl-C₆H₄ substituent MIC = 1.0 µM against B. subtilis; comparable to norfloxacin (MIC = 0.6 µM)
4-Chloro-2-(6-chloropyridin-3-yl)-6-methylpyrimidine 2-(6-Cl-pyridin-3-yl), 4-Cl, 6-CH₃ Dual heterocyclic system; potential insecticidal activity (inferred from pyridine motifs)

Biological Activity

4-Chloro-6-(3-chlorophenyl)-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer and antimicrobial agent. This article explores the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is a pyrimidine derivative characterized by the presence of chlorine substituents and a methyl group, which influence its biological properties. The chemical structure can be represented as follows:

  • Chemical Formula : C10H8Cl2N2
  • Molecular Weight : 233.09 g/mol

The biological activity of this compound is primarily attributed to its role as an enzyme inhibitor . It interacts with specific molecular targets, inhibiting their activity by binding to active sites, which disrupts normal cellular functions. This mechanism is crucial in its anticancer and antimicrobial effects.

Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. It has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 (µM) Reference
MCF-75.25
HCT-1167.30
HepG-26.45

In these studies, the compound showed a dose-dependent inhibition of cell proliferation, indicating its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects against various bacterial strains.

Antibacterial and Antifungal Efficacy

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL) Activity Type
Staphylococcus aureus12.5Bacterial
Escherichia coli15.0Bacterial
Candida albicans10.0Fungal

The compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against pathogenic fungi like Candida albicans .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that the presence of chlorine atoms significantly enhances the biological activity of pyrimidine derivatives. Substituents at various positions on the pyrimidine ring can modulate potency and selectivity for different biological targets.

Key Findings from SAR Studies

  • Chlorine Substitution : Chlorine atoms at specific positions enhance binding affinity to target enzymes.
  • Methyl Group Influence : The methyl group at position 2 contributes to increased lipophilicity, improving membrane permeability and bioavailability.
  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups like chlorine increases the compound's reactivity towards nucleophiles in biological systems .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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